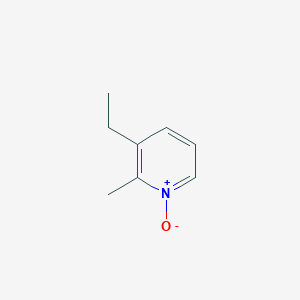

3-Ethyl-2-methylpyridine1-oxide

Description

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

3-ethyl-2-methyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C8H11NO/c1-3-8-5-4-6-9(10)7(8)2/h4-6H,3H2,1-2H3 |

InChI Key |

JAXFKANJCLBVQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C([N+](=CC=C1)[O-])C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and structural properties of 3-Ethyl-2-methylpyridine-1-oxide can be contextualized by comparing it to positional isomers and related pyridine N-oxide derivatives. Key compounds for comparison include:

Table 1: Structural and Physical Properties of Selected Pyridine N-Oxides

Key Observations:

Compared to 5-Ethyl-2-methylpyridine-1-oxide, the 3-ethyl substitution in the target compound may reduce symmetry, influencing solubility and crystallization behavior .

Polarity and Solubility: Pyridine N-oxides generally exhibit higher polarity and water solubility compared to non-oxidized pyridines due to the N-oxide group’s dipole moment. Ethyl and methyl substituents further modulate hydrophobicity (Log Kow ~2–3, inferred from analogs in ).

Stereochemical Behavior :

- Compounds like 5-Ethyl-2-methylpyridine-1-oxide and 3-Ethyl-4-methylpyridine-1-oxide display measurable specific rotations, suggesting chiral centers or restricted rotation in certain derivatives. The absence of reported optical activity for 3-Ethyl-2-methylpyridine-1-oxide may indicate a planar or symmetric configuration .

Preparation Methods

Catalytic Methylation of 2-Methylpyridine

The reaction of 2-methylpyridine with methanol over silica-supported metal oxide catalysts (e.g., didymium oxide, ) at 480°C achieves 47% conversion with 93% selectivity toward 2-ethylpyridine. Critical parameters include:

-

Methanol-to-pyridine ratio : 4:1 molar ratio optimizes yield

-

Residence time : 1–30 seconds in fixed-bed reactors

-

Pressure : Ambient to 130 bar systems

Post-reaction distillation isolates 2-ethylpyridine (b.p. 148–149°C) at 46 mol% yield. Catalyst calcination at 500°C enhances conversion to 53% while maintaining selectivity.

Ethylation Strategies for Position-Specific Substitution

While direct ethylation remains less documented, analogous processes suggest using acetaldehyde or paracetaldehyde in condensation reactions. For instance, 3-methylpyridine synthesis employs paracetaldehyde and formaldehyde under high-pressure (30–130 bar) and high-temperature (260–300°C) conditions. Adapting this with mixed aldehydes could theoretically yield 3-ethyl-2-methylpyridine, though positional selectivity remains a challenge.

N-Oxidation of Alkylpyridines

N-oxidation converts the alkylpyridine precursor into its 1-oxide derivative through peroxide-mediated reactions.

Hydrogen Peroxide Oxidation in Acetic Acid

A benchmark method involves reacting 2-methylpyridine with 30% in glacial acetic acid:

-

Cool reactants to 15°C before mixing

-

Heat at reflux (100–120°C) for 3 hours

-

Neutralize with NaOH and extract with methylene chloride

This yields 2-methylpyridine N-oxide at 66% efficiency. Scaling this to 3-ethyl-2-methylpyridine would require analogous conditions, with potential adjustments to reaction time and peroxide concentration.

Acetic Anhydride-Mediated Esterification

Secondary pathways involve forming pyridinecarbinol esters as intermediates. For example, treating pyridine N-oxide with acetic anhydride at 60–85°C produces acetylated derivatives, which are subsequently saponified. While primarily used for alcohol synthesis, this method highlights the reactivity of N-oxides toward electrophilic agents.

Process Optimization and Yield Enhancement

Catalyst Design for Alkylation

Comparative catalyst performance data:

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 480 | 47 | 93 | |

| 500 | 38 | 85 |

Silica-supported didymium oxide outperforms alumina variants due to enhanced acid-site density and thermal stability.

N-Oxidation Kinetic Parameters

Optimal conditions derived from empirical studies:

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| concentration | 20–30% | ↑ Yield |

| Reaction time | 3–6 hours | ↑ Completion |

| Acetic acid volume | 1:1 (v/v) | ↓ Side products |

Prolonged heating beyond 6 hours risks over-oxidation to pyridine N,N-dioxides.

Industrial-Scale Production Challenges

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most reliable for structural confirmation of 3-Ethyl-2-methylpyridine1-oxide?

- Methodological Answer : A combination of FT-IR (to identify N-O stretching vibrations), Raman spectroscopy (for ring deformation modes), and ¹H/¹³C NMR (to resolve substituent positions) is recommended. X-ray crystallography provides definitive structural validation, as demonstrated in copper(II) complex studies of related pyridine derivatives . For purity assessment, TGA (thermal stability) and mass spectrometry (molecular ion peaks) are critical .

Q. What safety protocols are essential for handling pyridine N-oxides like this compound?

- Methodological Answer : Mandatory use of gloves, goggles, and lab coats is required to prevent skin/eye contact. Reactions generating toxic by-products (e.g., chlorinated intermediates) should be conducted in fume hoods or gloveboxes . Waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination .

Q. How can researchers verify the purity of synthesized this compound?

- Methodological Answer : Use HPLC with UV detection (λ ~250–300 nm for pyridines) and melting point analysis (compare against literature values). Cross-validate with elemental analysis (C/H/N ratios) and 1H NMR integration for stoichiometric consistency .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) models can predict electrophilic/nucleophilic sites by analyzing electron density maps (e.g., Fukui indices). Coupled with EPR spectroscopy , this approach clarifies radical intermediates in oxidation reactions . Software like Gaussian or ORCA is recommended for such simulations .

Q. What strategies minimize by-products during derivatization of this compound?

- Methodological Answer : Optimize reaction conditions using DoE (Design of Experiments) . For example, in chlorination reactions, control stoichiometry (e.g., 1.2 eq. POCl₃) and temperature (60–80°C) to suppress over-substitution. Monitor intermediates via thin-layer chromatography (TLC) and isolate products using flash column chromatography .

Q. How should discrepancies in reported physicochemical properties (e.g., pKa) be addressed?

- Methodological Answer : Cross-reference NIST Chemistry WebBook data with experimental measurements (e.g., potentiometric titration). Variations may arise from solvent polarity (e.g., aqueous vs. DMSO) or impurities. Replicate studies under standardized conditions (IUPAC guidelines) and report uncertainty ranges .

Q. What advanced techniques characterize intermolecular interactions in metal complexes of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals coordination geometry, while magnetic susceptibility measurements (e.g., SQUID magnetometry) assess metal-ligand bonding. Pair with UV-Vis-NIR spectroscopy to study d-d transitions in transition-metal complexes .

Data Contradiction Analysis

Q. How to resolve conflicting spectral data for pyridine N-oxide derivatives?

- Methodological Answer : Compare IR and NMR spectra across solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts. Validate with 2D NMR (COSY, HSQC) for unambiguous assignment. For disputed melting points, use DSC (Differential Scanning Calorimetry) to detect polymorphic forms .

Tables for Key Properties

| Property | Value/Technique | Source |

|---|---|---|

| pKa (predicted) | 1.288–1.534 (±1) | |

| Molecular Weight | 139.152 g/mol | |

| Recommended Solvents | DMSO, Acetonitrile (HPLC-grade) | |

| Thermal Stability | Decomposes >200°C (TGA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.